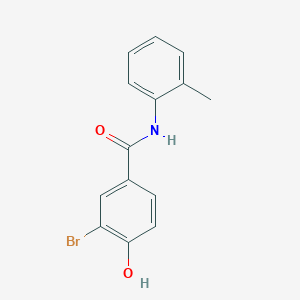![molecular formula C4H5Cl2NO B14525754 N-[(1E)-2,2-Dichloroethylidene]acetamide CAS No. 62634-39-3](/img/structure/B14525754.png)
N-[(1E)-2,2-Dichloroethylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-2,2-Dichloroethylidene]acetamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-2,2-Dichloroethylidene]acetamide typically involves the reaction of 2,2-dichloroacetaldehyde with acetamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully sourced, and the reaction parameters are monitored to maintain the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-2,2-Dichloroethylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amides or amines.
Substitution: The dichloroethylidene group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Nucleophiles: Nucleophiles like ammonia (NH3) and primary amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N-[(1E)-2,2-Dichloroethylidene]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1E)-2,2-Dichloroethylidene]acetamide involves its interaction with specific molecular targets. The dichloroethylidene group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their function. This interaction may affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide: A simpler amide with a similar structure but lacking the dichloroethylidene group.
N,N-Dimethylacetamide: A related compound with two methyl groups attached to the nitrogen atom.
Formamide: The simplest amide, with a single carbonyl group and an amino group.
Uniqueness
N-[(1E)-2,2-Dichloroethylidene]acetamide is unique due to the presence of the dichloroethylidene group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other amides and enhances its utility in various research and industrial contexts.
Properties
CAS No. |
62634-39-3 |
|---|---|
Molecular Formula |
C4H5Cl2NO |
Molecular Weight |
153.99 g/mol |
IUPAC Name |
N-(2,2-dichloroethylidene)acetamide |
InChI |
InChI=1S/C4H5Cl2NO/c1-3(8)7-2-4(5)6/h2,4H,1H3 |
InChI Key |
MCKLIDLJYWORIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=CC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14525671.png)
![Ethyl phenyl[2-(triethylstannyl)ethyl]phosphinate](/img/structure/B14525679.png)
![1-(Heptyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14525687.png)
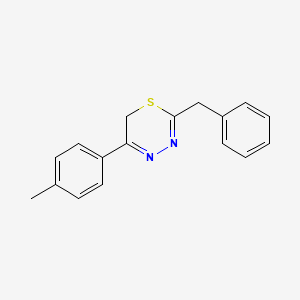
![4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14525696.png)
![8-Ethyl-7-phenyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B14525701.png)
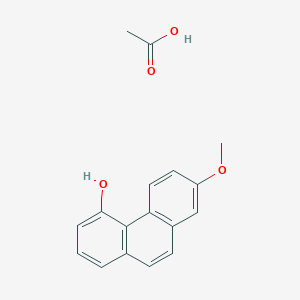
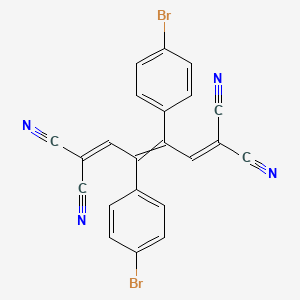
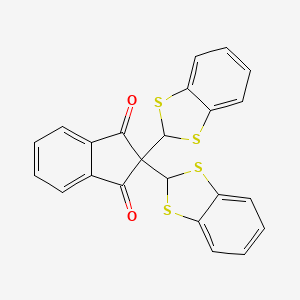

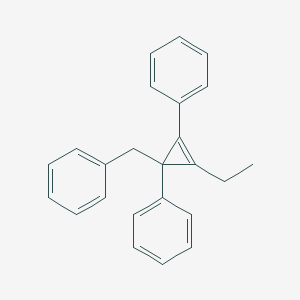
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
